molecular formula C23H20N4OS B5569614 N'-(2-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide

N'-(2-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide

Cat. No. B5569614
M. Wt: 400.5 g/mol
InChI Key: IYCYHUMQUQXGLH-BUVRLJJBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, involves detailed chemical processes characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The (E)-configuration of the hydrazonoic group is often confirmed by single-crystal X-ray diffraction. Synthesis can be achieved through methods that ensure the precise formation of the compound's structure, involving specific reactants and conditions that lead to the desired product with high purity and yield (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is typically analyzed using single-crystal X-ray diffraction, revealing detailed information about the compound's geometry, bond lengths, angles, and overall molecular conformation. For instance, studies on similar molecules have shown complex structures linked through hydrogen bonds forming dimeric rings and one-dimensional chains, indicating the intricate molecular arrangements these compounds can exhibit (Chakraborty et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N'-(2-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide and its analogs can be diverse, depending on the functional groups present in the molecule. These compounds can participate in reactions such as nucleophilic substitution, condensation, and hydrogenation, leading to the formation of various derivatives with unique properties. The chemical reactivity and stability of these compounds are influenced by their molecular structure, which can be tailored for specific applications through chemical modifications (Vellaiswamy & Ramaswamy, 2017).

Scientific Research Applications

Synthesis and Characterization of Benzothiazole Derivatives

Research on benzothiazole derivatives has shown their potential in various fields, including their use as photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For example, a novel series of 4-thiazolidinone derivatives demonstrated significant in vitro antimicrobial and anticancer potentials (Deep et al., 2016). Another study synthesized 1,3,4-thiadiazoles showing significant antimicrobial activity against a range of microorganisms, highlighting the potential for drug development processes (Shehadi et al., 2022).

Synthesis and Biological Evaluation of Silver Complexes

N-heterocyclic carbene-silver(I) complexes derived from benzothiazoles have shown promising antibacterial activity and cytotoxicity against cancer cell lines, suggesting their potential in developing new therapeutic agents (Patil et al., 2010).

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-16-11-13-18(14-12-16)25-22(23-26-19-8-4-6-10-21(19)29-23)27-24-15-17-7-3-5-9-20(17)28-2/h3-15H,1-2H3,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYHUMQUQXGLH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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